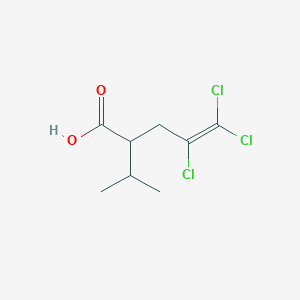
4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid is an organic compound with a complex structure that includes multiple chlorine atoms and a double bond
Preparation Methods
The synthesis of 4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the chlorination of a precursor compound, followed by the introduction of the isopropyl group and the formation of the double bond. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale chlorination processes, where the precursor compounds are reacted with chlorine gas under controlled conditions. The resulting intermediate products are then further processed to introduce the isopropyl group and form the double bond, resulting in the final compound.
Chemical Reactions Analysis
4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Addition: The double bond in the compound can undergo addition reactions with various reagents, leading to the formation of new products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its reactivity and unique properties.
Mechanism of Action
The mechanism of action of 4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in various biological and chemical effects.
Comparison with Similar Compounds
4,5,5-Trichloro-2-(propan-2-yl)pent-4-enoic acid can be compared with other similar compounds, such as:
2-(propan-2-yl)pent-4-enoic acid: This compound lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,5,5-Trichloro-2-methylpent-4-enoic acid: This compound has a methyl group instead of an isopropyl group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its combination of chlorine atoms and the isopropyl group, which confer specific chemical properties and reactivity patterns that are not observed in similar compounds.
Properties
CAS No. |
87953-18-2 |
|---|---|
Molecular Formula |
C8H11Cl3O2 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
4,5,5-trichloro-2-propan-2-ylpent-4-enoic acid |
InChI |
InChI=1S/C8H11Cl3O2/c1-4(2)5(8(12)13)3-6(9)7(10)11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
UHDBPLSFDLKRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=C(Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















